molecular formula C11H8F3N3O B1391576 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1215670-87-3

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline

Cat. No.: B1391576
CAS No.: 1215670-87-3
M. Wt: 255.2 g/mol
InChI Key: ZQRVRZOKYHSJDM-UHFFFAOYSA-N
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Description

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1215670-87-3 . It has a molecular weight of 255.2 and its IUPAC name is 4- { [4- (trifluoromethyl)-2-pyrimidinyl]oxy}aniline . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves multi-step reactions . For instance, one study reported the design and synthesis of twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety through four-step reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that trifluoromethyl pyrimidine derivatives can be involved in various reactions. For example, they can be used in the preparation of aminopyridines through amination reactions .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.2 .

Scientific Research Applications

Antitumor Activity

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline derivatives have been investigated for their potential in antitumor applications. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives related to this compound have shown promising in vitro anticancer activity. These derivatives were assessed using a monolayer proliferation assay in a panel of 12 cell lines, with some showing significant potency against cancer cells (Maftei et al., 2016).

Cyclin-Dependent Kinase Inhibitors

This compound and its analogs have been studied as cyclin-dependent kinase inhibitors, which are crucial in cell cycle regulation and cancer therapy. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors were synthesized and found to exhibit low nanomolar Ki values against CDK2, showing potential as antiproliferative agents in cancer treatment (Wang et al., 2004).

Insecticidal Activity

Research has also explored the use of 4-arylamino pyrimidine derivatives in insecticidal applications. These compounds demonstrated effective insecticidal activity against certain pests, highlighting their potential in agricultural pest control (Wu et al., 2019).

Electroluminescent Properties

Studies have been conducted on compounds related to this compound to assess their electroluminescent properties. These properties are significant for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).

Chemical Synthesis Applications

This compound has been used in various chemical synthesis applications. For example, it has been involved in cross-coupling reactions with phenols and anilines, demonstrating its versatility in organic synthesis (Quan et al., 2013).

Antibacterial Activity

Some derivatives of this compound have been investigated for their antibacterial properties. Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have shown promise as antimicrobial agents against Gram-positive bacteria (Ali et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Biochemical Analysis

Biochemical Properties

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7), which is involved in the regulation of protein degradation pathways . The interaction between this compound and USP7 is characterized by the binding of the compound to the hydrophobic pocket of the enzyme, leading to its inhibition. This inhibition can result in the accumulation of ubiquitinated proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to exhibit antiproliferative activity by inhibiting cell growth and inducing apoptosis . The influence of this compound on cell signaling pathways is also notable, as it can modulate pathways such as the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis. Additionally, this compound can affect gene expression by altering the stability and degradation of key regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit USP7 is a key aspect of its mechanism of action. By binding to the hydrophobic pocket of USP7, this compound prevents the enzyme from deubiquitinating its substrates, leading to the accumulation of ubiquitinated proteins . This inhibition can disrupt various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. Furthermore, the compound’s trifluoromethyl group enhances its binding affinity and specificity for USP7, making it a potent inhibitor of this enzyme.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and ubiquitination. The compound interacts with enzymes such as USP7, which plays a crucial role in the ubiquitin-proteasome system . By inhibiting USP7, this compound can affect the metabolic flux of ubiquitinated proteins, leading to alterations in protein turnover and cellular homeostasis. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRVRZOKYHSJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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